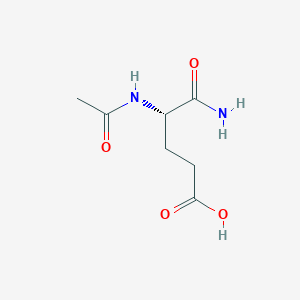

(S)-4-Acetamido-5-amino-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-Acetamido-5-amino-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O4 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- Role : MC1R activation leads to downstream effects related to pigmentation, hormone regulation, immune response, and cardiovascular/metabolic functions .

- AC-GLU-NH2 affects multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Activité Biologique

(S)-4-Acetamido-5-amino-5-oxopentanoic acid, also known as N-acetyl-5-oxo-L-norvaline, is an organic compound with significant biochemical relevance. Its structure includes an acetamido group and a keto group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications in various metabolic pathways.

- Molecular Formula : C₇H₁₁N₁O₄

- Molecular Weight : Approximately 173.17 g/mol

- Structure : The compound features an acetamido group attached to a 5-amino-5-oxopentanoic acid backbone.

The presence of these functional groups suggests that this compound may participate in various biochemical reactions, particularly in amino acid metabolism and urea cycle processes.

Role in Metabolism

This compound is recognized as an intermediate in the urea cycle and amino acid metabolism. It has been shown to play a role in the biosynthesis of L-ornithine, which is crucial for nitrogen metabolism in organisms such as Saccharomyces cerevisiae (baker's yeast) . This indicates its potential importance in cellular functions related to nitrogen balance and amino acid synthesis.

Potential Interactions

Although specific research on the direct biological activity of this compound is limited, its structural similarity to glutamic acid suggests possible interactions with glutamatergic signaling pathways. These pathways are vital for neurotransmission and may imply a role for this compound in neurological functions or disorders . Further studies are needed to elucidate these interactions comprehensively.

The exact mechanisms by which this compound exerts its effects remain largely unexplored. However, potential mechanisms include:

- Enzyme Interaction : The compound may interact with enzymes involved in amino acid metabolism, influencing their activity and altering metabolic pathways.

- Receptor Modulation : Given its structural similarities to glutamate, it may act on glutamate receptors or other related targets within the nervous system .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some related compounds:

| Compound Name | Similarity | Characteristics |

|---|---|---|

| (S)-2-Amino-6-dodecanamidohexanoic acid | 0.97 | Contains a longer aliphatic chain; potential for different biological activities |

| (S)-2-Amino-5-(ethylamino)-5-oxopentanoic acid | 0.97 | Features an ethylamino group; may influence solubility and reactivity |

| (S)-6-Acetamido-2-aminohexanoic acid | 0.95 | Contains a hexanoic chain; impacts metabolic pathways differently |

| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid | 0.90 | Nitrophenyl substitution may enhance certain interactions |

This comparative analysis highlights how variations in side chains and functional groups can significantly influence biological roles and chemical reactivity .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insights into its potential applications:

- Neuroprotective Effects : Investigations into glutamate analogs have revealed their neuroprotective properties in models of neurodegenerative diseases. This suggests that further exploration of this compound could uncover similar protective mechanisms.

- Metabolic Pathway Influence : Studies on amino acids involved in the urea cycle indicate that compounds like this compound could modulate metabolic processes critical for maintaining cellular homeostasis.

Propriétés

IUPAC Name |

(4S)-4-acetamido-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUMUJQGCBVPX-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427185 |

Source

|

| Record name | N~2~-Acetyl-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25460-87-1 |

Source

|

| Record name | N~2~-Acetyl-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.